molecular formula C22H21N3O3S3 B2816702 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 953960-50-4

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2816702
CAS RN: 953960-50-4
M. Wt: 471.61
InChI Key: YMHYKAVRBSFIMF-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • Synthesis and Anticancer Activity : Some derivatives of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide have been synthesized and evaluated for their potential anticancer activity. Notably, compounds like 5-methyl-4-phenyl thiazole derivatives have shown promising results in targeting specific cancer cell lines such as A549 human lung adenocarcinoma cells (Evren et al., 2019).

Photophysical Properties

  • Amide Hydrogen Bonded Crystals : Investigations into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, a similar class of compounds, reveal interesting aspects about their hydrogen bond assemblies, which could be crucial for various applications in material science (Balijapalli et al., 2017).

Antimicrobial and Antiviral Applications

  • Antibacterial, Antifungal, and Antiviral Activities : A variety of benzothiazole derivatives, including those similar to the compound , have been synthesized and tested for antimicrobial and antiviral activities. These compounds have shown efficacy against various pathogens, highlighting their potential as therapeutic agents (Tang et al., 2019).

Antioxidant Properties

  • Evaluation as Antioxidant Agent : Some derivatives of this compound class have been explored for their antioxidant properties, emphasizing their potential use in addressing oxidative stress-related conditions (Hossan, 2020).

Anticonvulsant Activity

  • Potential Anticonvulsant Agents : Studies have also looked into the anticonvulsant activity of benzothiazole derivatives, suggesting potential applications in the treatment of neurological disorders (Liu et al., 2016).

Anti-Diabetic Potential

  • Anti-Diabetic Agent Evaluation : Another research area focuses on the anti-diabetic potential of bi-heterocyclic compounds related to this chemical structure, examining their enzyme inhibition efficacy and cytotoxic behavior (Abbasi et al., 2020).

Antibacterial Agents

  • Synthesis as Antibacterial Agents : Various derivatives have been synthesized and evaluated for their antibacterial activity, showing promising results against a range of bacterial strains, which is crucial in the development of new antibacterial drugs (Borad et al., 2015).

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-13-5-4-6-18-20(13)25-21(31-18)24-19(26)9-15-12-30-22(23-15)29-11-14-7-16(27-2)10-17(8-14)28-3/h4-8,10,12H,9,11H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHYKAVRBSFIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

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